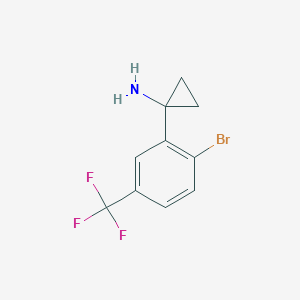

![molecular formula C23H15NO7 B2694563 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate CAS No. 288306-53-6](/img/structure/B2694563.png)

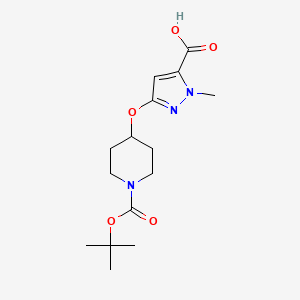

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate, also known as BNPP, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of nitrophenylpropene and is known for its ability to inhibit the activity of serine hydrolases.

Wissenschaftliche Forschungsanwendungen

UV Cross-Linkable Polymer Applications

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate has been explored in the context of UV cross-linkable polymers. A study by Suresh et al. (2016) focuses on the synthesis of related compounds and their use in creating copolymers with enhanced photocrosslinking properties. These materials exhibit increased thermal stability and molecular weights around 10000 g/mol, indicating potential applications in industries requiring robust, UV-reactive materials (Suresh et al., 2016).

Polymerization for Drug Delivery and Material Science

Research by Mori et al. (2005) involves the synthesis of homopolymers using monosubstituted acrylamide, which could be related to the chemical structure of this compound. This study highlights the controlled polymerization process, which could be applicable in designing drug delivery systems or novel materials with specific molecular weights and properties (Mori, Sutoh & Endo, 2005).

Applications in Synthesis of Novel Compounds

Kollenz et al. (1976) explored the synthesis of various heterocycles, potentially providing insights into how this compound could be utilized in synthesizing novel organic compounds. Such synthesis has implications in pharmaceuticals, materials science, and chemical research (Kollenz, Ziegler, Ott & Igel, 1976).

Extraction and Separation Science

A study by Ishii et al. (1993) on the extraction of metals using isoxazolones suggests possible applications of related compounds in separation science and analytical chemistry. This implies that derivatives of this compound could be useful in the selective extraction of specific ions or molecules (Ishii, Satoh & Odashima, 1993).

Advanced Material Development

Sunderland, Thompson, and Threadgill (2007) conducted research on the formation of nitroisocoumarins under specific conditions, which might be relevant to the development of advanced materials utilizing the unique properties of this compound (Sunderland, Thompson & Threadgill, 2007).

Eigenschaften

IUPAC Name |

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO7/c25-20(11-1-15-2-12-21-22(13-15)30-14-29-21)16-5-9-19(10-6-16)31-23(26)17-3-7-18(8-4-17)24(27)28/h1-13H,14H2/b11-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHFJFYZJUXTLF-QQDOKKFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)

![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)

![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)

![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)